2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate
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Overview
Description
Reagents: Allyl alcohol and a suitable base.
Reaction Conditions: The allylation reaction is performed under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate typically involves multiple steps
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Preparation of Phenyl Morpholine-4-Carboxylate Core
Starting Materials: 1,2-amino alcohols and α-haloacid chlorides.
Reaction Conditions: The reaction involves coupling, cyclization, and reduction steps under controlled conditions to yield the morpholine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the allyloxy group can yield epoxides or aldehydes.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in the presence of a base.
Products: Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis .
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Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules .
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Medicine
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Industry
- Utilized in the development of advanced materials with specific properties.
- Applied in the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of 2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The acetyl and allyloxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
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2-Acetyl-6-(methoxy)phenyl morpholine-4-carboxylate
- Similar structure but with a methoxy group instead of an allyloxy group.
- Exhibits different reactivity and biological activity .
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2-Acetyl-6-(ethoxy)phenyl morpholine-4-carboxylate
Uniqueness
2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
2-Acetyl-6-(allyloxy)phenyl morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the morpholine ring and subsequent functionalization. The compound can be synthesized through nucleophilic addition reactions, which allow for the introduction of various substituents that influence its biological activity .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed that this compound can inhibit cell proliferation in human cancer cells such as A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent anticancer activity .
Table 1: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
A549 | 1.10 |
HepG2 | 1.73 |
MDA-MB-231 | 1.50 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes in metabolic pathways critical for tumor growth. Specifically, it has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism, which is often upregulated in cancer cells . This inhibition leads to decreased levels of malonyl-CoA and subsequently affects lipid biosynthesis pathways essential for cell proliferation.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound indicate that modifications to the phenolic and morpholine components significantly impact its biological activity. For example, variations in the alkoxy substituent at the phenolic position have been correlated with changes in cytotoxic potency. Compounds with longer alkoxy chains generally exhibited enhanced lipophilicity and improved cellular uptake, leading to greater antiproliferative effects .
Table 2: Structure-Activity Relationship of Derivatives
Compound Structure | IC50 (µM) | Comments |
---|---|---|
2-Acetyl-6-(methoxy)phenyl morpholine | 2.00 | Moderate activity |
2-Acetyl-6-(propoxy)phenyl morpholine | 1.50 | Increased potency |
2-Acetyl-6-(allyloxy)phenyl morpholine | 1.10 | Optimal activity |
Case Studies
In a recent study focusing on the therapeutic potential of this compound, researchers evaluated its effects on tumor growth in vivo using xenograft models. The results indicated that treatment with this compound significantly reduced tumor size compared to control groups. Additionally, histological analyses showed a decrease in cell proliferation markers within treated tumors, further supporting its role as an effective anticancer agent .
Properties
CAS No. |
919123-51-6 |
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Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
(2-acetyl-6-prop-2-enoxyphenyl) morpholine-4-carboxylate |
InChI |
InChI=1S/C16H19NO5/c1-3-9-21-14-6-4-5-13(12(2)18)15(14)22-16(19)17-7-10-20-11-8-17/h3-6H,1,7-11H2,2H3 |
InChI Key |
NNMDCPCDTIPPHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OCC=C)OC(=O)N2CCOCC2 |
Origin of Product |
United States |
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